molecular formula C15H17ClFNS B12771187 Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride CAS No. 139009-12-4

Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride

Cat. No.: B12771187
CAS No.: 139009-12-4
M. Wt: 297.8 g/mol
InChI Key: AVXAHMMYHLTLTG-UHFFFAOYSA-N
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Description

Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is a chemical compound with a complex structure that includes a benzenemethanamine core, dimethyl groups, a fluorophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzenemethanamine Core: The initial step involves the synthesis of benzenemethanamine through the reaction of benzyl chloride with ammonia or an amine.

    Introduction of Dimethyl Groups: The benzenemethanamine is then reacted with dimethyl sulfate or a similar methylating agent to introduce the dimethyl groups.

    Attachment of the Fluorophenyl Group:

    Formation of the Thioether Linkage: Finally, the thioether linkage is formed by reacting the intermediate compound with a thiol or a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the thioether linkage to a thiol.

    Substitution: The benzenemethanamine core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, de-fluorinated products

    Substitution: Various substituted benzenemethanamines

Scientific Research Applications

Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N,N-dimethyl-2-((4-chlorophenyl)thio)-, hydrochloride
  • Benzenemethanamine, N,N-dimethyl-2-((4-bromophenyl)thio)-, hydrochloride
  • Benzenemethanamine, N,N-dimethyl-2-((4-methylphenyl)thio)-, hydrochloride

Uniqueness

Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

139009-12-4

Molecular Formula

C15H17ClFNS

Molecular Weight

297.8 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C15H16FNS.ClH/c1-17(2)11-12-5-3-4-6-15(12)18-14-9-7-13(16)8-10-14;/h3-10H,11H2,1-2H3;1H

InChI Key

AVXAHMMYHLTLTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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